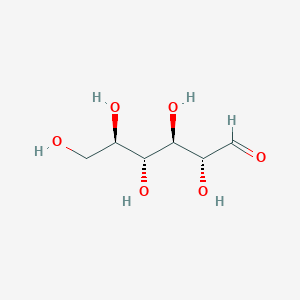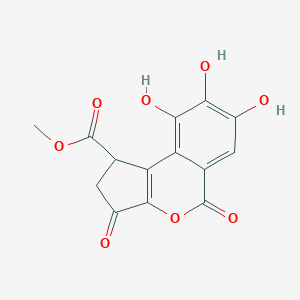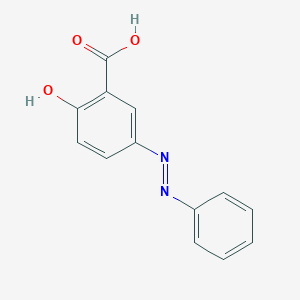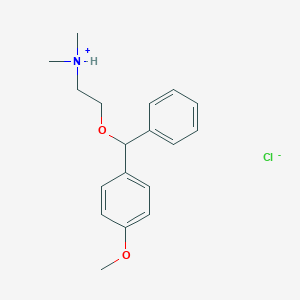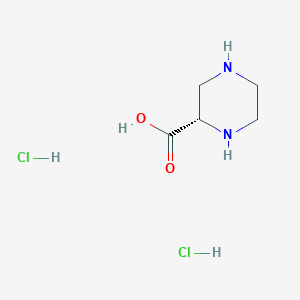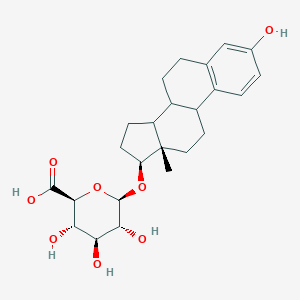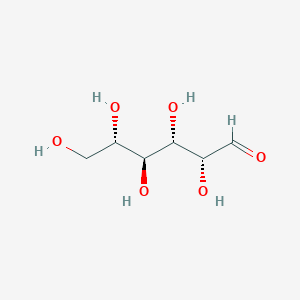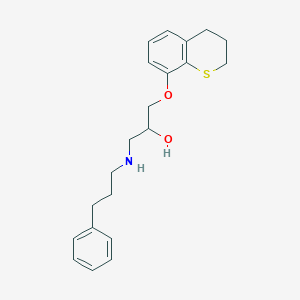
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman, also known as HT-7, is a synthetic compound that belongs to the class of thiochroman derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disorders.
Mécanisme D'action
The exact mechanism of action of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of the disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve endothelial function by increasing nitric oxide production and reducing oxidative stress. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cardiovascular function.
Effets Biochimiques Et Physiologiques
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit cell growth, induce apoptosis, and reduce invasion and metastasis. In Alzheimer's disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to reduce oxidative stress and inflammation, protect against beta-amyloid-induced neurotoxicity, and improve cognitive function. In cardiovascular disease, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function, reduce myocardial infarct size, reduce blood pressure, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It is also stable and can be easily purified by recrystallization. However, one limitation of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the study of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman. In cancer research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential anticancer drug. In Alzheimer's disease research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential neuroprotective agent. In cardiovascular research, future studies could focus on the development of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a potential cardioprotective agent. Additionally, future studies could investigate the safety and efficacy of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman in humans.
Méthodes De Synthèse
The synthesis of 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman involves the reaction of 2-hydroxy-3-(3-phenylpropylamino)propyl mercaptan with 2-bromoethyl-4-methyl-6-oxo-2H-pyran-3-carboxylate in the presence of a base. The reaction yields 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In Alzheimer's disease research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to protect against beta-amyloid-induced neurotoxicity, a hallmark of Alzheimer's disease. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of Alzheimer's disease.
In cardiovascular research, 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart attack. 8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman has also been shown to reduce blood pressure and improve endothelial function, which are important factors in the development of cardiovascular disease.
Propriétés
Numéro CAS |
153804-64-9 |
|---|---|
Nom du produit |
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman |
Formule moléculaire |
C21H27NO2S |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(3-phenylpropylamino)propan-2-ol |
InChI |
InChI=1S/C21H27NO2S/c23-19(15-22-13-5-9-17-7-2-1-3-8-17)16-24-20-12-4-10-18-11-6-14-25-21(18)20/h1-4,7-8,10,12,19,22-23H,5-6,9,11,13-16H2 |
Clé InChI |
XJPPEPXJMDIVJU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
SMILES canonique |
C1CC2=C(C(=CC=C2)OCC(CNCCCC3=CC=CC=C3)O)SC1 |
Synonymes |
1-((3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy)-3-((3-phenylpropyl)amino )-2-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



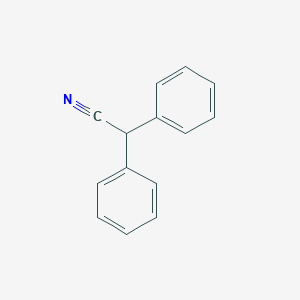
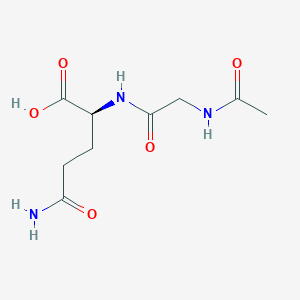
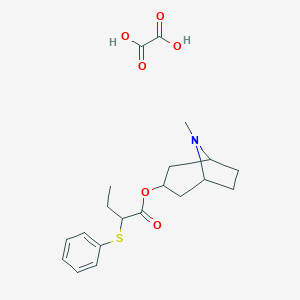
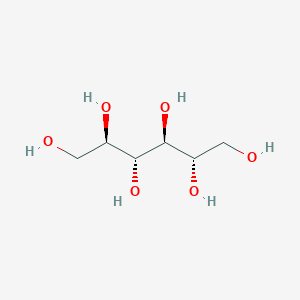
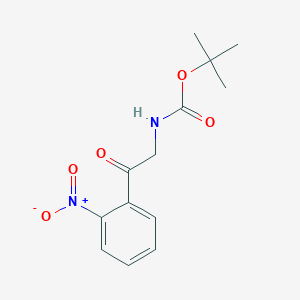

![(3S,4R,5S)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B117819.png)
